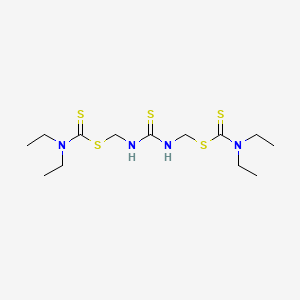
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) is a chemical compound with the molecular formula C₁₃H₂₆N₄S₅ and a molecular weight of 398.7 g/mol . It is characterized by its unique structure, which includes multiple sulfur atoms and a bis(diethyldithiocarbamate) moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) typically involves the reaction of diethyldithiocarbamate with carbon disulfide and formaldehyde under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and purification processes.
Industrial Production Methods
Industrial production of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols .
Scientific Research Applications
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of rubber and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) involves its ability to chelate metal ions and interact with thiol groups in proteins and enzymes . This interaction can inhibit the activity of certain enzymes, leading to various biological effects. For example, in cancer therapy, the compound forms a complex with copper ions, which inhibits the proteasome and induces cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Diethyldithiocarbamate: A metabolite of disulfiram, known for its use in alcohol aversion therapy and potential anticancer properties.
Zinc ethylene(bis)dithiocarbamate: Used as a fungicide and in the rubber industry.
Uniqueness
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit a wide range of biological activities. Its ability to chelate metals and interact with thiol groups makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
6142-41-2 |
|---|---|
Molecular Formula |
C13H26N4S5 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(diethylcarbamothioylsulfanylmethylcarbamothioylamino)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H26N4S5/c1-5-16(6-2)12(19)21-9-14-11(18)15-10-22-13(20)17(7-3)8-4/h5-10H2,1-4H3,(H2,14,15,18) |
InChI Key |
SPQBHESGHZSSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCNC(=S)NCSC(=S)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















